1-(6-Chloropyridin-3-yl)ethanamine dihydrochloride
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Overview
Description
(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloropyridine moiety and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine-3-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.
Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.
Salt Formation: Finally, the amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a palladium catalyst to reduce the carboxylic acid to an alcohol.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The chloropyridine ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride: The enantiomer of the compound.
6-Chloropyridin-3-ylmethanamine: A structurally similar compound with a different substitution pattern.
Uniqueness
(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both a chloropyridine moiety and an amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11Cl3N2 |
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Molecular Weight |
229.5 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H |
InChI Key |
LNWIEMNNGWWHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N.Cl.Cl |
Origin of Product |
United States |
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